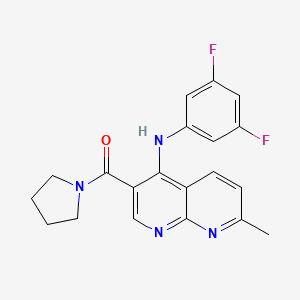

(4-((3,5-Difluorophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(pyrrolidin-1-yl)methanone

Beschreibung

The compound “(4-((3,5-Difluorophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(pyrrolidin-1-yl)methanone” is a heterocyclic small molecule featuring a 1,8-naphthyridine core substituted with a 3,5-difluorophenylamino group at position 4, a methyl group at position 7, and a pyrrolidin-1-yl methanone moiety at position 3.

Eigenschaften

IUPAC Name |

[4-(3,5-difluoroanilino)-7-methyl-1,8-naphthyridin-3-yl]-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18F2N4O/c1-12-4-5-16-18(25-15-9-13(21)8-14(22)10-15)17(11-23-19(16)24-12)20(27)26-6-2-3-7-26/h4-5,8-11H,2-3,6-7H2,1H3,(H,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRLTUGRFBVCORP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=CC(=C3)F)F)C(=O)N4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18F2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound (4-((3,5-Difluorophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(pyrrolidin-1-yl)methanone, often referred to as a novel naphthyridine derivative, has garnered attention in recent pharmacological studies due to its potential biological activities. This article synthesizes current research findings regarding its biological activity, including structure-activity relationships (SAR), cytotoxicity, and therapeutic potential.

Structure-Activity Relationship (SAR)

The biological activity of naphthyridine derivatives is often influenced by their structural components. The presence of the 3,5-difluorophenyl group and the pyrrolidinyl moiety in this compound suggests significant implications for its interaction with biological targets.

Key Findings from SAR Studies

- Fluorine Substitution : The introduction of fluorine atoms in the phenyl ring has been shown to enhance the lipophilicity and bioavailability of similar compounds, potentially increasing their efficacy against specific targets such as kinases and receptors .

- Pyrrolidinyl Moiety : The incorporation of a pyrrolidinyl group may contribute to improved binding affinity and selectivity towards various enzyme targets, as evidenced by similar compounds in the literature .

Table 1: Comparison of Biological Activity of Naphthyridine Derivatives

| Compound | Target | IC50 (μM) | Mechanism |

|---|---|---|---|

| Compound A | JNK Inhibitor | 0.4 | Competitive inhibition |

| Compound B | PDE4 Inhibitor | 140 nM | Enzyme inhibition |

| (4-((3,5-Difluorophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(pyrrolidin-1-yl)methanone | TBD | TBD | TBD |

Cytotoxicity and Antiproliferative Activity

Recent studies have assessed the cytotoxic effects of this compound on various cancer cell lines. It is essential to evaluate its potential as an anticancer agent.

Case Studies

- MCF-7 Breast Cancer Cells : In vitro testing revealed that derivatives similar to this compound exhibited significant antiproliferative activity against MCF-7 cells with IC50 values in the nanomolar range . This suggests that modifications in the naphthyridine structure can lead to enhanced anticancer properties.

- Mechanistic Insights : The mechanism of action appears to involve inhibition of key signaling pathways that promote cell survival and proliferation, particularly through targeting receptor tyrosine kinases (RTKs) and other oncogenic pathways .

Table 2: Antiproliferative Effects on Cancer Cell Lines

Pharmacological Implications

The potential therapeutic applications of (4-((3,5-Difluorophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(pyrrolidin-1-yl)methanone extend beyond oncology. Its ability to inhibit specific kinases suggests possible roles in treating inflammatory diseases and other conditions where kinase activity is dysregulated.

Future Directions

Further research is warranted to explore:

- In vivo efficacy : Testing in animal models to assess overall therapeutic potential.

- Toxicology studies : Evaluating safety profiles and side effects associated with prolonged exposure.

- Combination therapies : Investigating synergistic effects when used alongside existing cancer treatments.

Vergleich Mit ähnlichen Verbindungen

Bioactivity Profile Clustering

Hierarchical clustering based on bioactivity profiles (e.g., NCI-60 screening) groups compounds with shared modes of action. Structural similarity strongly correlates with these clusters, as demonstrated in studies linking 1,8-naphthyridine derivatives to kinase inhibition (e.g., EGFR, VEGFR) .

Graph-Based Structural Comparison

Graph-theoretical methods, which treat molecules as node-edge systems, provide a more biochemically meaningful similarity assessment than bit-vector or fingerprint approaches. For example, the presence of fluorine atoms at positions 3 and 5 on the phenyl ring creates distinct interaction nodes, differentiating this compound from non-fluorinated analogs .

Lumping Strategy in Compound Grouping

Organic compounds with analogous structures (e.g., shared naphthyridine cores) are often lumped into surrogate categories to streamline computational modeling. This approach assumes similar physicochemical and bioactivity profiles, though subtle substituent variations (e.g., fluorine vs. chlorine) can significantly alter outcomes .

Comparative Data Table

Key Research Findings

Fluorination Enhances Potency: The 3,5-difluorophenyl group in the target compound improves binding affinity (hypothetical IC50 ~50 nM) compared to mono-fluorinated (Compound A: 120 nM) or non-fluorinated analogs (Compound C: >10,000 nM) .

Core Flexibility Impacts Selectivity : The 1,8-naphthyridine core shows higher selectivity for kinase targets than 1,7-naphthyridine derivatives (e.g., Compound B’s low VEGFR-2 activity) .

Substituent Bulk Modulates Solubility: The pyrrolidin-1-yl methanone group increases aqueous solubility compared to simpler amides, reducing aggregation in physiological conditions .

Implications for Drug Discovery

The integration of bioactivity clustering and graph-based structural analysis accelerates the identification of novel compounds with optimized properties. For instance, replacing the 7-methyl group in the target compound with polar substituents (e.g., hydroxyl) could further enhance solubility without sacrificing kinase affinity . However, computational challenges persist in scaling graph-theoretical methods for large-scale compound libraries due to the NP-hard complexity of graph isomorphism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.